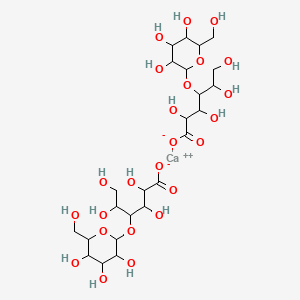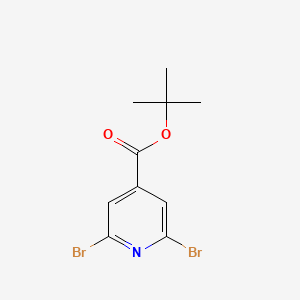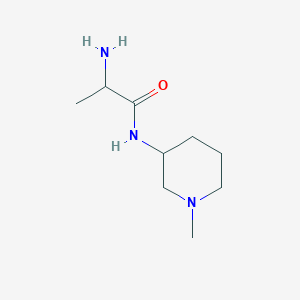
2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide is a chemical compound with a complex structure that includes an amino group, a piperidine ring, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide typically involves the reaction of an appropriate piperidine derivative with a propanamide precursor. One common method involves the use of N-quinolylation of primary amino groups of amino acid derivatives and peptides . The reaction conditions often include the use of solvents like 1-butanol and mild, metal-free conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other biomolecules to exert its effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-N-ethylpropanamide: A similar compound with an ethyl group instead of a piperidine ring.
2-Amino-N-methyl-2-phenylacetamide: Another related compound with a phenyl group.
Uniqueness
2-Amino-N-((S)-1-methylpiperidin-3-yl)propanamide is unique due to its specific structural features, including the presence of a piperidine ring and a propanamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H19N3O |
|---|---|
Molekulargewicht |
185.27 g/mol |
IUPAC-Name |
2-amino-N-(1-methylpiperidin-3-yl)propanamide |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)11-8-4-3-5-12(2)6-8/h7-8H,3-6,10H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
VRXHEABADVDPMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1CCCN(C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B14776574.png)
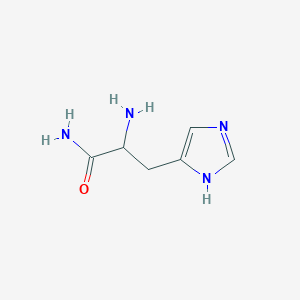
![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
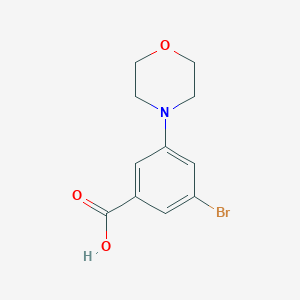

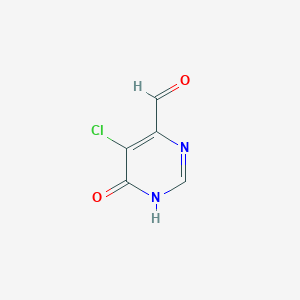
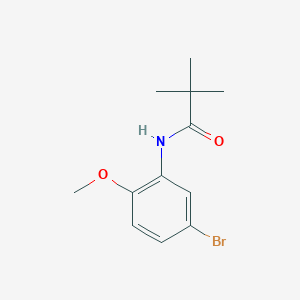
![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
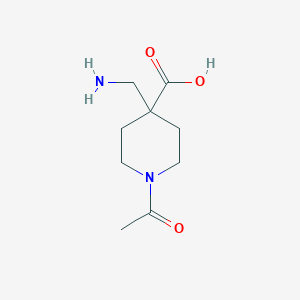
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
